2-Methylnicotinic acid
Overview
Description
2-Methylnicotinic acid, also known as 2-methylpyridine-3-carboxylic acid, is an organic compound with the molecular formula C7H7NO2. It is a derivative of nicotinic acid, where a methyl group is substituted at the second position of the pyridine ring. This compound is of interest due to its various applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Methylnicotinic acid, also known as this compound imidazolide (NAI), is primarily used as a reagent in Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) experiments . Its primary targets are RNA molecules, specifically the flexible ribonucleotides in the RNA backbone .
Mode of Action
This compound interacts with its targets by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides . This interaction is relatively independent of nucleotide identity . The compound’s ability to modify the RNA backbone allows it to probe the structure of RNA molecules, both in vitro and in vivo .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in RNA structure and function. By modifying the RNA backbone, this compound can reveal the flexibility of nucleotides, which is often constrained by base-pairing or protein-binding . This information can then be used to investigate the complex folded structures of RNA molecules, many of which play key cellular roles .
Pharmacokinetics
It is known that the compound has very low toxicity and can permeate biological membranes, making it suitable for use in living cells .
Result of Action
The action of this compound results in the modification of RNA structures, revealing the flexibility of nucleotides and thereby providing insights into RNA structure and function . This can have significant implications for understanding key cellular processes, as RNA structure often plays a critical role in regulating these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness in probing RNA structure can be affected by the presence of proteins that bind to the RNA molecule . Additionally, the compound requires a certain contact time with cells to be effective . It’s also worth noting that the compound’s ability to permeate biological membranes allows it to function in the complex environment of living cells .
Biochemical Analysis
Biochemical Properties
2-Methylnicotinic acid plays a role in biochemical reactions, particularly in the formation of 2’-O-adducts on RNA . This compound interacts with RNA molecules, specifically at single-stranded, unpaired regions . The nature of these interactions involves the formation of 2’-O-adducts, which are formed rapidly on single-stranded RNA and much more slowly on base-paired (double-stranded) RNA .
Cellular Effects
In living cells, this compound has been observed to have significant effects. It is used in the Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) method to investigate the flexibility of nucleotides within an RNA molecule . This flexibility may be constrained by either base-pairing or protein-binding, and the analysis of these constraints can provide insights into cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with RNA molecules. It forms 2’-O-adducts on RNA, which can then be analyzed by primer extension . This process allows for the detection of modification sites on the RNA, providing valuable information about the molecule’s structure and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the formation of 2’-O-adducts on RNA occurs rapidly on single-stranded RNA and more slowly on double-stranded RNA . This suggests that the compound’s effects may vary depending on the structure of the RNA it interacts with.
Metabolic Pathways
This compound is involved in the metabolic pathway related to RNA structure analysis . It forms 2’-O-adducts on RNA, which are key components in the Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) method .
Subcellular Localization
Given its interaction with RNA molecules, it is likely that it localizes to areas of the cell where RNA is present
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnicotinic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate. The reaction is carried out by adding potassium permanganate in portions to the reaction mixture, maintaining the temperature at around 80°C. The process involves multiple stages, including the formation of intermediate compounds such as isocinchomeronic acid, which is then decarboxylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The methyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Nicotinic acid derivatives.
Reduction Products: 2-Methyl-3-pyridinemethanol, 2-methyl-3-pyridineamine.
Substitution Products: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2-Methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Nicotinic Acid:
Methyl Nicotinate: The methyl ester of nicotinic acid, used in topical applications for its vasodilatory effects.
2-Chloro-5-methylnicotinic Acid: A chlorinated derivative with distinct chemical reactivity.
Uniqueness: 2-Methylnicotinic acid is unique due to the presence of the methyl group at the second position, which influences its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
2-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZKNJGAFJMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349156 | |
Record name | 2-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-56-8 | |
Record name | 2-Methylnicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3222-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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